Superior NK1 Receptor Affinity and Near-Complete Occupancy Relative to Vestipitant
Casopitant demonstrates higher affinity for the human NK1 receptor (pKi = 10.2) compared to vestipitant (pKi = 9.4) [1]. In a PET study in human subjects, a 30 mg dose of casopitant achieved ~100% occupancy of brain NK1 receptors 24 hours post-dose, whereas a 15 mg dose of vestipitant achieved only ~90% occupancy [1].
| Evidence Dimension | NK1 receptor affinity and in vivo occupancy |
|---|---|
| Target Compound Data | pKi = 10.2; 30 mg dose -> ~100% occupancy at 24h |
| Comparator Or Baseline | Vestipitant: pKi = 9.4; 15 mg dose -> ~90% occupancy at 24h |
| Quantified Difference | 0.8 log units higher affinity (approx. 6.3-fold); occupancy difference ~10 percentage points at 24h post-dose |
| Conditions | Human NK1 receptor binding assay; [11C]GR205171 PET imaging in frontal cortex 24h post single oral dose |
Why This Matters
This quantitative difference in affinity and occupancy translates to superior clinical efficacy in depression trials, where near-complete receptor blockade is required for therapeutic benefit.
- [1] Trist DG, Ratti E, Bye A. Why receptor reserve matters for neurokinin1 (NK1) receptor antagonists. J Recept Signal Transduct Res. 2013 Dec;33(6):333-7. View Source
